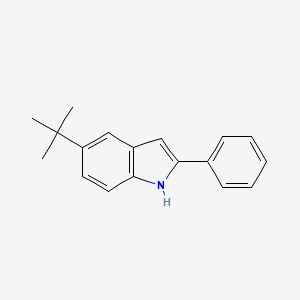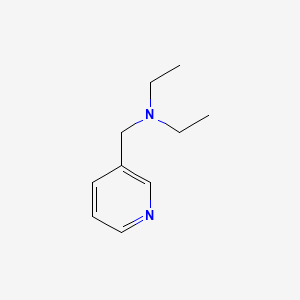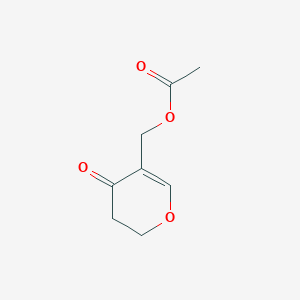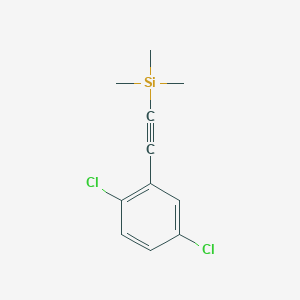
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone is an organic compound with a complex structure that includes multiple phenyl groups and tert-butyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(tert-butyl)aniline with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-(tert-butyl)phenyl)methanone
- 4,4’-di-tert-butylbenzophenone
- Bis[4-(tert-butyl)phenyl]methanone
Uniqueness
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)(phenyl)methanone stands out due to its additional phenyl and amino groups, which confer unique electronic and steric properties. These features make it more versatile in various chemical reactions and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C33H35NO |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C33H35NO/c1-32(2,3)26-14-20-29(21-15-26)34(30-22-16-27(17-23-30)33(4,5)6)28-18-12-25(13-19-28)31(35)24-10-8-7-9-11-24/h7-23H,1-6H3 |
Clave InChI |
FEFOQRSLMZPGST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)


![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)

